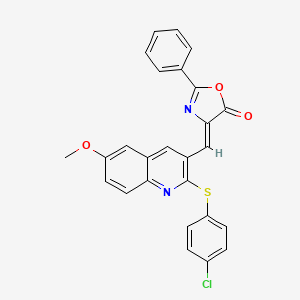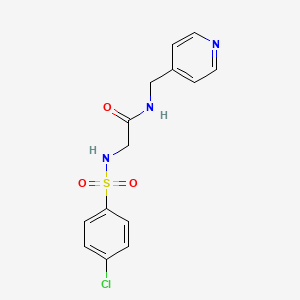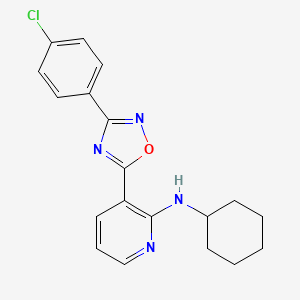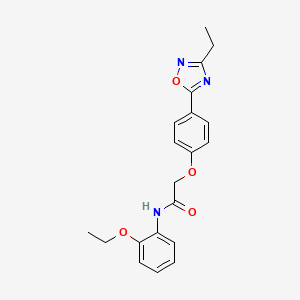
N-benzyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
N-benzyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of fluorescence sensing. This compound has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use in sensing applications.
作用機序
The mechanism of action of N-benzyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline is not fully understood. However, it is believed that the compound interacts with specific receptors in cells, leading to changes in cellular signaling pathways. This mechanism of action has been studied extensively in vitro and in vivo, and has shown promising results.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-benzyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline have been studied in various cell lines and animal models. In vitro studies have shown that the compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In vivo studies have shown that the compound can also modulate immune responses, making it a potential candidate for immunotherapy.
実験室実験の利点と制限
One of the main advantages of using N-benzyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline in lab experiments is its strong fluorescence properties. This makes it an ideal candidate for use in fluorescence-based assays. However, one of the limitations of using this compound is its potential toxicity. Careful consideration must be taken when handling this compound to avoid any adverse effects.
将来の方向性
There are several future directions for research on N-benzyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline. One of the most promising directions is in the field of cancer therapy. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in cancer therapy. Other potential applications include immunotherapy, fluorescence sensing, and drug delivery.
Conclusion
In conclusion, N-benzyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its strong fluorescence properties make it an ideal candidate for use in fluorescence-based assays, and its potential applications in cancer therapy and immunotherapy make it a promising candidate for further research. Careful consideration must be taken when handling this compound due to its potential toxicity.
合成法
The synthesis method of N-benzyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline involves the reaction of 2-nitroaniline with benzyl bromide in the presence of potassium carbonate. The resulting product is then reacted with furan-2-carboxylic acid hydrazide and phosphorous oxychloride to yield the final product. This method has been reported in the literature and has been successfully used to synthesize this compound.
特性
IUPAC Name |
N-benzyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-23(13-14-6-3-2-4-7-14)16-10-9-15(12-17(16)24(25)26)20-21-19(22-28-20)18-8-5-11-27-18/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOAJTZRVWOGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N-[(4-methoxyphenyl)methyl]-2,2-diphenylacetamide](/img/structure/B7687606.png)
![N-benzyl-3-(2-chlorophenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687613.png)